

IUPAC name and CAS number for "2-Methoxy-5-(trifluoromethyl)benzaldehyde"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-Methoxy-5-(trifluoromethyl)benzaldehyde
Cat. No.:	B115459

[Get Quote](#)

Technical Guide: 2-Methoxy-5-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of **2-Methoxy-5-(trifluoromethyl)benzaldehyde**, a key chemical intermediate in the fields of medicinal chemistry, agrochemical synthesis, and material science. This document details its chemical identity, physicochemical properties, a representative synthesis protocol, and its significant applications, with a focus on its role in the development of novel bioactive compounds. The inclusion of the trifluoromethyl group imparts unique properties to the benzaldehyde scaffold, influencing its reactivity, lipophilicity, and metabolic stability, making it a valuable building block for drug discovery and development.

Chemical Identification and Properties

2-Methoxy-5-(trifluoromethyl)benzaldehyde is an aromatic aldehyde characterized by a methoxy group and a trifluoromethyl group attached to the benzene ring.

IUPAC Name: **2-methoxy-5-(trifluoromethyl)benzaldehyde**[\[1\]](#)

CAS Number: 146539-83-5[\[2\]](#)

Physicochemical Data

The following table summarizes the key physicochemical properties of **2-Methoxy-5-(trifluoromethyl)benzaldehyde**.

Property	Value	Reference
Molecular Formula	C ₉ H ₇ F ₃ O ₂	[2]
Molecular Weight	204.15 g/mol	[1] [2]
Appearance	Solid	
Purity	≥95%	
Storage Temperature	2-8°C, under inert atmosphere	
InChI Key	WFRURKYDETYZGF-UHFFFAOYSA-N	[1]
Canonical SMILES	COC1=C(C=C(C=C1)C(F)(F)F)C=O	[1]
Topological Polar Surface Area	26.3 Å ²	[1]
Hydrogen Bond Acceptor Count	5	[1]

Synthesis Protocol

While a specific, detailed experimental protocol for the synthesis of **2-Methoxy-5-(trifluoromethyl)benzaldehyde** is not readily available in the public domain, a representative procedure can be adapted from the synthesis of similar benzaldehyde derivatives. The following is a plausible experimental protocol for its preparation.

Representative Synthesis: Formylation of 4-bromo-1-methoxy-2-(trifluoromethyl)benzene

This method is based on the palladium-catalyzed formylation of an aryl halide.

Materials:

- 4-bromo-1-methoxy-2-(trifluoromethyl)benzene
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or a custom catalyst like MCM-41-2PPdCl₂).[3]
- Sodium formate (HCOONa)[3]
- N,N-Dimethylformamide (DMF)[3]
- Carbon monoxide (CO) gas[3]
- Diethyl ether
- Anhydrous magnesium sulfate
- Distilled water
- Ethanol
- Hexane
- Ethyl acetate

Procedure:

- Reaction Setup: In a 50 mL round-bottomed flask equipped with a magnetic stirring bar, a reflux condenser, and a gas inlet tube, add the palladium catalyst (e.g., 0.05 mmol) and sodium formate (7.5 mmol).[3]
- Addition of Reactants: Add the aryl halide, 4-bromo-1-methoxy-2-(trifluoromethyl)benzene (5.0 mmol), to the flask.[3]
- Inert Atmosphere: Flush the flask with carbon monoxide gas.[3]
- Solvent Addition: Add 5 mL of N,N-dimethylformamide (DMF) to the flask via syringe.[3]
- Reaction Conditions: Pass a slow stream of carbon monoxide through the suspension while vigorously stirring the mixture. Heat the reaction to 110-130 °C for 2-20 hours.[3]

- Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature and dilute it with 50 mL of diethyl ether.[3]
- Catalyst Removal: Separate the palladium catalyst by filtration and wash it with distilled water (2 x 10 mL), ethanol (2 x 10 mL), and diethyl ether (2 x 10 mL).[3]
- Extraction and Drying: Wash the ethereal solution with water (3 x 20 mL), dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure.[3]
- Purification: Purify the resulting residue by flash column chromatography on silica gel using a hexane-ethyl acetate solvent system (e.g., 10:1) to yield **2-Methoxy-5-(trifluoromethyl)benzaldehyde**.[3]

Applications in Research and Drug Development

2-Methoxy-5-(trifluoromethyl)benzaldehyde is a versatile building block in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals.[4] The presence of the trifluoromethyl group can significantly enhance the pharmacokinetic and pharmacodynamic properties of a molecule.[5]

Role in Medicinal Chemistry

The trifluoromethyl group is a bioisostere for a methyl group but with significantly different electronic properties. Its high electronegativity and metabolic stability make it a valuable addition in drug design to:

- Increase Lipophilicity: Enhancing the ability of a drug candidate to cross cell membranes.[5]
- Improve Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, increasing the drug's half-life.[5]
- Enhance Binding Affinity: The trifluoromethyl group can engage in unique interactions with biological targets.

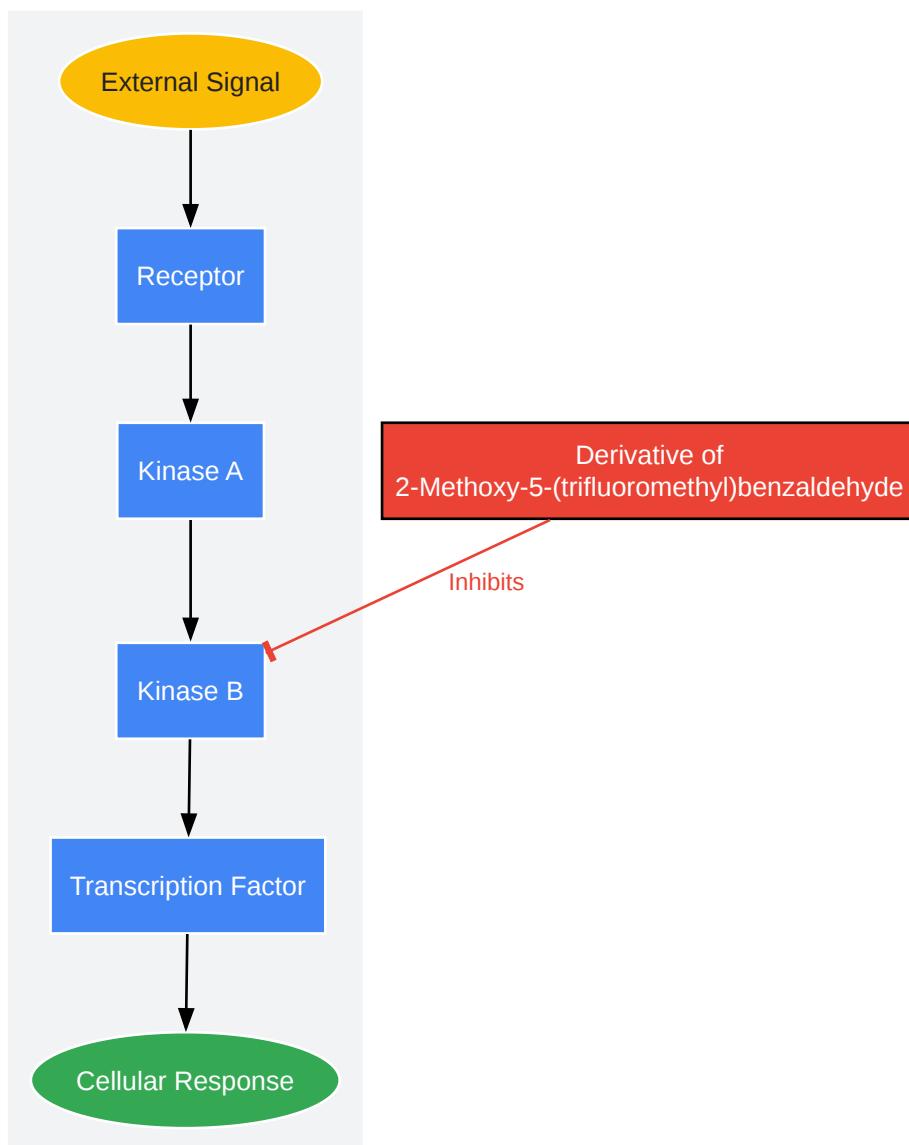
This compound serves as a precursor for the synthesis of more complex molecules that may target a variety of biological pathways. For instance, benzaldehyde derivatives have been

investigated as inhibitors of enzymes like aldehyde dehydrogenase (ALDH), which is implicated in cancer.^[6]

Visualizations

Synthetic Utility in Drug Discovery

The following diagram illustrates the role of **2-Methoxy-5-(trifluoromethyl)benzaldehyde** as a key starting material in a synthetic workflow to produce a hypothetical bioactive molecule.



[Click to download full resolution via product page](#)

Caption: Synthetic pathway from a key intermediate to a potential drug candidate.

Conceptual Role in a Signaling Pathway

While no specific signaling pathway has been definitively elucidated for **2-Methoxy-5-(trifluoromethyl)benzaldehyde** itself, its derivatives can be designed to interact with various cellular signaling cascades. The diagram below conceptualizes how a molecule synthesized from this aldehyde could inhibit a hypothetical signaling pathway.

[Click to download full resolution via product page](#)

Caption: Conceptual inhibition of a signaling pathway by a derivative compound.

Safety and Handling

2-Methoxy-5-(trifluoromethyl)benzaldehyde should be handled with appropriate safety precautions in a laboratory setting.

- Hazard Statements: May cause skin, eye, and respiratory irritation.

- Precautionary Measures: Use in a well-ventilated area. Wear protective gloves, eye protection, and a lab coat. Avoid breathing dust/fumes.
- Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Methoxy-5-(trifluoromethyl)benzaldehyde is a valuable and versatile chemical intermediate with significant potential in the development of new pharmaceuticals, agrochemicals, and advanced materials. Its unique combination of a reactive aldehyde group, a methoxy substituent, and a trifluoromethyl moiety provides a powerful scaffold for the synthesis of complex and biologically active molecules. This guide has provided a foundational understanding of its properties, synthesis, and applications to aid researchers in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. scbt.com [scbt.com]
- 3. 2-(Trifluoromethyl)benzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [IUPAC name and CAS number for "2-Methoxy-5-(trifluoromethyl)benzaldehyde"]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b115459#iupac-name-and-cas-number-for-2-methoxy-5-trifluoromethyl-benzaldehyde>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com